3-amino-N-(pyridin-2-ylmethyl)benzamide

HDAC inhibition Epigenetics Cancer research

Researchers frequently encounter fragment libraries with undefined purity or limited structural vectors, delaying SAR campaigns. This 3-amino-pyridinylbenzamide solves that challenge: a defined 95% purity fragment (MW 227, cLogP 0.81) with a confirmed HDAC IC50 of 4.07 μM and multiple elaborable vectors. Supply-chain reliability is ensured through multi-vendor availability and consistent quality specifications, enabling reproducible parallel synthesis and lead optimization.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 953727-11-2
Cat. No. B2562461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyridin-2-ylmethyl)benzamide
CAS953727-11-2
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N
InChIInChI=1S/C13H13N3O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
InChIKeyZFJSJMYRFIQJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(pyridin-2-ylmethyl)benzamide: Fragment-Like Benzamide Building Block


3-Amino-N-(pyridin-2-ylmethyl)benzamide is a small-molecule benzamide derivative characterized by a 3-amino substitution on the phenyl ring and a pyridin-2-ylmethyl amide linkage . With a molecular weight of 227.26 Da, calculated logP of 0.81, and 2 hydrogen bond donors, it resides in the fragment-like property space that is highly valued in fragment-based drug discovery and scaffold-hopping campaigns . The compound is commercially available at 95% purity for research use only .

Fragment-based lead discovery and scaffold-hopping workflows
3‑amino substitution for kinase/HDAC hinge‑binding motif
Defined purity supports reproducible synthetic elaboration

Why Positional Isomers Cannot Replace This Compound


In medicinal chemistry, subtle variations in substitution patterns on benzamide scaffolds profoundly alter target engagement, selectivity, and pharmacokinetic properties. The 3-amino positional isomer in 3-amino-N-(pyridin-2-ylmethyl)benzamide is critical for establishing optimal hydrogen-bonding and hydrophobic interactions within enzyme active sites, a feature validated by co-crystal structures of closely related pyridinylbenzamide inhibitors that reveal a conserved hinge-binding motif reliant on precise amino group positioning [1]. Uninformed substitution with the 2-amino, 4-amino, or unsubstituted analogs risks abolishing inhibitory activity or introducing off-target liabilities, thereby derailing structure-activity relationship (SAR) studies and lead optimization efforts [2].

3‑amino‑N‑(pyridin‑2‑ylmethyl)benzamide
2‑amino positional isomer
Co‑crystal structures indicate that the 3‑amino group engages the kinase hinge; the 2‑amino isomer may misalign the hydrogen‑bond network and alter binding.
3‑amino positional isomer
4‑amino positional isomer
4‑amino substitution is predicted to shift the hydrogen‑bond geometry, potentially disrupting target engagement and complicating SAR interpretation.
Defined 95% purity, multiple vendors
Unsubstituted or less‑characterized analogs
Undefined purity of alternative benzamides can introduce batch variability and compromise assay reproducibility.

Quantitative Differentiation: Potency, Physicochemical, and Purity Benchmarks


HDAC Enzyme Inhibition Potency

3-Amino-N-(pyridin-2-ylmethyl)benzamide demonstrates low-micromolar inhibitory activity against histone deacetylase (HDAC) enzymes, with an IC50 value of 4.07 μM in an assay using HDAC extracted from human HeLa cell nuclei [1]. For context, the benzamide-class HDAC inhibitor Tucidinostat (Chidamide) exhibits an IC50 of 7.2 μM in a comparable HeLa cell HDAC enzymatic assay [2]. This indicates that the target compound, despite its fragment-like size (MW 227), achieves similar biochemical potency to a clinically investigated HDAC inhibitor (MW 390), positioning it as an attractive starting point for fragment-based drug discovery or scaffold-hopping efforts.

HDAC Enzyme Inhibition
Cross‑study comparable
IC50 4.07 µM (HeLa HDAC)
vs. Tucidinostat 7.2 µM
Fragment achieves comparable HDAC inhibition to a clinical‑stage inhibitor.
HeLa nuclear extract; Boc‑Lys(Ac)‑AMC substrate; 5 min preincubation.
HDAC inhibition Epigenetics Cancer research

Fragment-Like Physicochemical Profile

With a molecular weight of 227.26 Da and a calculated LogP of 0.81 , 3-amino-N-(pyridin-2-ylmethyl)benzamide adheres to the 'Rule of Three' for fragment-like molecules (MW <300, LogP ≤3). In stark contrast, the clinically advanced benzamide HDAC inhibitor Tucidinostat has a molecular weight of 390 Da [1]. The target compound's lower molecular weight and balanced lipophilicity confer intrinsically superior permeability and ligand efficiency potential, making it a more versatile starting point for lead optimization without the pre-existing liabilities of larger, more complex molecules.

Physicochemical Profile
Class‑level inference
MW 227 Da
cLogP 0.81
Aligns with fragment‑like guidelines; supports library inclusion.
Calculated properties; confirm experimentally for lead optimization.
Fragment-based drug discovery Ligand efficiency ADME properties

Crystal Structure-Guided Scaffold Validation

Co-crystal structures of closely related amino-pyridinylbenzamide inhibitors bound to Protein Kinase A (PKA), ROCK1, and ROCK2 have revealed a conserved binding mode wherein the amino group on the phenyl ring engages in critical hydrogen-bonding interactions with the kinase hinge region [1][2]. The 3-amino substitution pattern, as present in 3-amino-N-(pyridin-2-ylmethyl)benzamide, is geometrically optimal for this interaction, whereas 2-amino or 4-amino isomers would misalign the hydrogen-bonding network, likely resulting in a complete loss of binding affinity [2]. This structural evidence provides a rational basis for selecting the 3-amino isomer over its positional counterparts in kinase inhibitor discovery programs.

Crystal Structure Scaffold
Class‑level inference
Related pyridinylbenzamides co‑crystallized with PKA, ROCK1, ROCK2 confirm hinge H‑bonding via 3‑NH2.
3‑amino substitution aligns with conserved kinase hinge binding; supports isomer selection.
PDB: 6E99, 6E9W, 6ED6; SAR trends indicate >100‑fold potency loss for mispositioned isomers.
Kinase inhibition Structure-based drug design Scaffold hopping

Consistent Vendor Purity

3-Amino-N-(pyridin-2-ylmethyl)benzamide is supplied by multiple reputable vendors with a minimum purity specification of 95% . This purity level meets or exceeds the typical 95% standard for research-grade building blocks and is consistent across suppliers, reducing batch-to-batch variability concerns. In contrast, less common positional isomers (e.g., 4-amino-N-(pyridin-2-ylmethyl)benzamide) are either unavailable or lack defined purity specifications, introducing uncertainty in procurement and downstream assay reproducibility.

Vendor Purity
Data to verify
≥95% (min) by multiple vendors
Defined purity reduces batch‑to‑batch variability risk for research synthesis.
Vendor specifications; independent verification advised for critical assays.
Chemical procurement Quality control Building blocks

Optimal Research and Procurement Scenarios


Fragment-Based Lead Discovery for HDAC and Kinases

Due to its low-micromolar HDAC inhibitory activity (IC50 4.07 μM) and favorable fragment-like properties (MW 227, cLogP 0.81), this compound is ideally suited as a starting fragment for medicinal chemistry campaigns. Its structure provides multiple vectors for chemical elaboration, enabling rapid generation of analogs to improve potency and selectivity [1].

Chemical Probe Development for Kinase Profiling

Crystal structure evidence confirms that amino-pyridinylbenzamide scaffolds bind the kinase hinge region with high precision. 3-Amino-N-(pyridin-2-ylmethyl)benzamide can be used as a core template for designing selective inhibitors of kinases such as ROCK1, ROCK2, or PKA, where the 3-amino substitution is critical for potency [2][3].

Scaffold-Hopping and SAR Exploration

The compound serves as a versatile building block for exploring structure-activity relationships around the benzamide pharmacophore. Its defined purity (95%) and commercial availability from multiple vendors ensure reproducible synthetic and biological outcomes, making it a reliable choice for parallel synthesis and library construction .

Application
Selection Property
Validation Focus
Fragment‑based lead discovery for HDAC and kinase targets
Fragment‑like MW and cLogP; reported HDAC inhibition
Assess HDAC isoform selectivity; evaluate fragment elaboration vectors
Kinase inhibitor scaffold design
3‑amino substitution for kinase hinge binding
Screen against kinase panel (e.g., ROCK1/2, PKA); confirm binding mode
Benzamide scaffold hopping and SAR studies
Defined purity and multi‑vendor availability
Reproducible parallel synthesis; biological evaluation of analog libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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